N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.
Introduction of the Benzamide Group: The 4-(4-bromophenyl)-1,3-thiazole is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Drug Development: Due to its biological activity, this compound is a candidate for further development into therapeutic agents for treating infections and cancer.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) by targeting specific proteins and pathways involved in cell proliferation .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its chemical structure and specific biological activities.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have shown potent cytotoxic effects on human tumor cell lines and are structurally similar but have different substituents on the thiazole ring.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3N2OS/c18-13-6-4-10(5-7-13)14-9-25-16(22-14)23-15(24)11-2-1-3-12(8-11)17(19,20)21/h1-9H,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUGFLMYTYKTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.